Methyl(3,3,3-trifluoropropyl)amine

Description

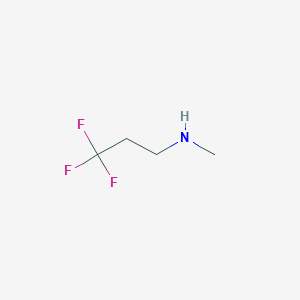

Methyl(3,3,3-trifluoropropyl)amine is a fluorinated amine with the molecular formula C₅H₁₁F₃N (molecular weight: 146.14 g/mol). Its structure comprises a methyl group attached to the nitrogen atom and a 3,3,3-trifluoropropyl chain. This compound is notable for its combination of amine reactivity and fluorine-derived properties, such as enhanced thermal stability and hydrophobicity.

Properties

IUPAC Name |

3,3,3-trifluoro-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c1-8-3-2-4(5,6)7/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBBNBDNLGQXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(3,3,3-trifluoropropyl)amine can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl(3,3,3-trifluoropropyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields amine oxides, while reduction can produce simpler amines.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

Methyl(3,3,3-trifluoropropyl)amine serves as a versatile reagent in organic synthesis. It is particularly useful in the synthesis of fluorinated compounds due to the unique properties imparted by the trifluoropropyl group. This compound can be utilized as an intermediate for synthesizing more complex molecules, which are valuable in pharmaceuticals and agrochemicals.

Case Study: Amidation Reactions

A notable application involves its use in amidation reactions. Research has demonstrated that derivatives of this compound can activate carboxylic acids for amidation without conventional protection-deprotection strategies. For instance, amidation of α-amino acids using dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) has been reported to yield high conversion rates (up to 96%) with minimal racemization .

Biological Applications

Biochemical Assays and Protein Modification

this compound has been explored for its potential in biochemical assays and protein modification studies. Its ability to interact with biological molecules allows it to serve as a probe or reagent in various assays aimed at understanding enzyme activity or protein interactions.

Potential Drug Development

The compound's unique structure makes it a candidate for drug development targeting specific biological pathways. Its trifluoropropyl group can enhance the pharmacological properties of drug candidates, potentially improving their efficacy and selectivity .

Material Science

Surface Modification

In material science, this compound is employed to modify surfaces for enhanced hydrophobicity and adhesion properties. Its application in creating hydrophobic mesoporous silica demonstrates its utility in developing advanced materials with tailored surface characteristics .

Table: Comparison of Applications

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials that exhibit unique properties due to the presence of fluorine atoms. The industrial synthesis often involves optimized reaction conditions to maximize yield while minimizing by-products.

Mechanism of Action

The mechanism of action of Methyl(3,3,3-trifluoropropyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of Methyl(3,3,3-trifluoropropyl)amine include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 3,3,3-Trifluoropropan-1-amine | C₃H₆F₃N | 113.08 | Primary amine with trifluoropropyl chain |

| Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine | C₉H₁₉F₃N₂ | 212.26 | Diethylaminoethyl spacer linked to trifluoropropylamine |

| Benzyl(propyl)(trifluoromethyl)amine | C₁₁H₁₄F₃N | 217.23 | Benzyl and propyl substituents with trifluoromethyl group |

| Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine | C₉H₁₉F₃NSSi | ~232.3 | Silylating agent with trifluoropropyl chain |

- 3,3,3-Trifluoropropan-1-amine (C₃H₆F₃N) lacks the methyl group on nitrogen, making it a primary amine. This structural simplicity enhances its reactivity in coupling reactions, as seen in the synthesis of BACE1 inhibitors .

- Benzyl(propyl)(trifluoromethyl)amine (C₁₁H₁₄F₃N) replaces the trifluoropropyl chain with a trifluoromethyl group and adds aromatic (benzyl) and alkyl (propyl) groups, altering solubility and reactivity .

Physicochemical Properties

- Boiling Points: Benzyl(propyl)(trifluoromethyl)amine: 95–100°C at 0.8 mmHg . this compound: Not explicitly reported, but expected to be lower than its benzyl-substituted analog due to reduced aromaticity.

- Solubility : Fluorinated amines generally exhibit low water solubility but high organic solvent compatibility. For example, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine is used in hydrophobic derivatization for GC-MS analysis .

- Stability : Trifluoropropyl groups enhance thermal stability, as seen in fluorosilicone polymers, which retain elasticity at extreme temperatures .

Biological Activity

Methyl(3,3,3-trifluoropropyl)amine is a fluorinated amine compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoropropyl group attached to a methylamine backbone. Its molecular formula is , and it has the following structural representation:

- SMILES : CNCCC(F)(F)F

- InChI : InChI=1S/C4H8F3N/c1-8-3-2-4(5,6)7/h8H,2-3H2,1H3

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Reagent in Biochemical Assays : It serves as a reagent in biochemical assays and protein modification studies. Its unique trifluoromethyl group can enhance the stability and reactivity of biological molecules.

- Pharmaceutical Development : The compound has potential as a precursor for pharmaceuticals targeting specific biological pathways. Its fluorinated structure may improve pharmacokinetic properties such as solubility and metabolic stability .

- Mechanism of Action : The specific mechanisms by which this compound exerts its effects depend on its application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity through conformational changes or competitive inhibition.

Case Studies

- Impact on Enzyme Activity : A study demonstrated that derivatives of this compound showed varying degrees of inhibition on certain enzymes involved in metabolic pathways. The introduction of the trifluoropropyl group was found to enhance binding affinity due to increased hydrophobic interactions .

- Cell Viability Assays : In vitro studies using cell lines have shown that compounds related to this compound exhibited selective cytotoxicity against cancer cells. For example, derivatives were tested for their ability to induce apoptosis in leukemia cells, with some achieving GI50 values below 200 µM .

Mechanistic Insights

The introduction of the trifluoropropyl group has been linked to increased molecular stability and altered interaction profiles with biological targets. Molecular dynamics simulations indicated that this substitution can lead to higher distortion in binding geometries but also greater overall stabilization due to enhanced hydrogen bonding capabilities .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl(3,3,3-trifluoropropyl)amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of fluorinated amines like this compound often involves nucleophilic substitution or reductive amination. For example, cyclic siloxane derivatives (e.g., methyl(3,3,3-trifluoropropyl)cyclotrisiloxane) can undergo ring-opening polymerization (ROP) using catalysts like potassium hydroxide, producing linear polymers with controlled molecular weights . To optimize yield, parameters such as monomer purity, solvent selection (e.g., anhydrous toluene), and temperature (typically 80–120°C) must be rigorously controlled. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the amine derivative .

Q. How can spectroscopic techniques (NMR, FT-IR) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F, ²⁹Si) is essential for confirming substituent positions and stereochemistry. For instance, ¹⁹F NMR can distinguish trifluoropropyl groups in cis/trans configurations in cyclic siloxanes, while ²⁹Si NMR identifies silicon-bonded environments . FT-IR complements this by detecting characteristic Si–O–Si (1,000–1,100 cm⁻¹) and C–F (1,100–1,300 cm⁻¹) stretches. X-ray crystallography may further resolve crystallographic ambiguities, as demonstrated for cyclotetrasiloxane derivatives .

Advanced Research Questions

Q. How does this compound contribute to strain-induced crystallization in silicone elastomers?

- Methodological Answer : The trifluoropropyl group introduces steric hindrance and polar interactions, influencing polymer chain alignment. In poly[methyl(3,3,3-trifluoropropyl)siloxane] networks, strain-induced crystallization under tension can be studied using tensile testing coupled with in-situ X-ray diffraction. Crystallinity increases with strain due to restricted chain mobility from fluorine substituents, enhancing mechanical resilience . Differential scanning calorimetry (DSC) further quantifies crystallinity transitions at varying strain rates .

Q. What strategies enable the design of fluorosilicone block copolymers for superamphiphobic surfaces?

- Methodological Answer : Block copolymers like poly[methyl(3,3,3-trifluoropropyl)siloxane]-b-polystyrene leverage microphase separation to create hierarchical micro/nanostructures. Self-assembly in selective solvents (e.g., tetrahydrofuran/water mixtures) generates surface roughness, while fluorinated segments lower surface energy. Atomic force microscopy (AFM) and contact angle measurements (water/oil >150°) validate superamphiphobicity. Durability tests under mechanical abrasion or UV exposure ensure stability .

Analytical and Data Conflict Resolution

Q. How can conflicting GC-MS data for this compound derivatives be resolved during environmental sample analysis?

- Methodological Answer : Silylation reagents like dimethyl(3,3,3-trifluoropropyl)silyldiethylamine enhance volatility and detection of polar amines in GC-MS. If retention time conflicts arise, use tandem MS (MS/MS) to differentiate isomers via fragmentation patterns. Cross-validation with HPLC using fluorinated columns (e.g., C18 with 0.1% trifluoroacetic acid) improves specificity .

Q. What experimental approaches reconcile discrepancies in polymerization kinetics of this compound-derived siloxanes?

- Methodological Answer : Conflicting kinetic data (e.g., rate constants) may stem from trace moisture or catalyst variability. Replicate reactions under strictly anhydrous conditions with [KOH] monitored by titration. Real-time monitoring via Raman spectroscopy tracks Si–O bond formation, while gel permeation chromatography (GPC) assesses molecular weight distributions to validate consistency .

Tables for Key Data

Table 1 : NMR Chemical Shifts for Methyl(3,3,3-trifluoropropyl)siloxane Derivatives

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹⁹F | -70 to -75 | CF₃ group |

| ²⁹Si | -20 to -22 | Si–O–Si |

| ¹H | 0.1–0.3 | Si–CH₃ |

| Source: Adapted from cyclic siloxane characterization |

Table 2 : Thermal Properties of Fluorosilicone Block Copolymers

| Property | Value (Typical Range) | Method |

|---|---|---|

| Glass Transition (Tg) | -40°C to -30°C | DSC |

| Contact Angle (Water) | 155°–165° | Goniometry |

| Tensile Strength | 2–4 MPa | ASTM D412 |

| Source: Superamphiphobic surface studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.